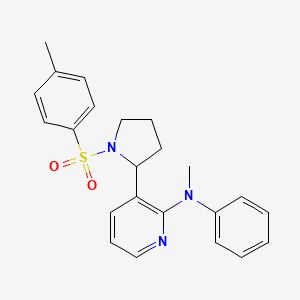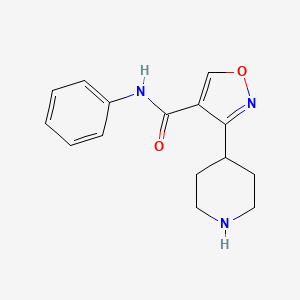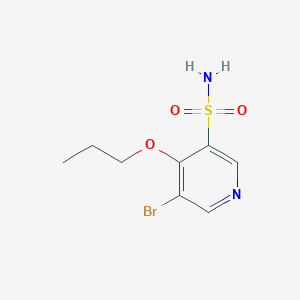![molecular formula C15H13ClN2O3 B11813567 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide est un composé organique complexe qui présente un noyau benzamide substitué par un groupe amino, un atome de chlore et une partie dihydrobenzo[dioxine]
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide implique généralement des réactions organiques à plusieurs étapes. Une voie courante commence par la préparation de la partie dihydrobenzo[dioxine], suivie de sa fixation au noyau benzamide. Les substituants amino et chloro sont introduits par des réactions de substitution sélectives. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques tels que le dichlorométhane ou le diméthylformamide, et de catalyseurs tels que les complexes de palladium ou de cuivre.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe chloro peut être réduit en atome d’hydrogène.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles tels que des groupes hydroxyle ou alcoxy.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) en présence de gaz hydrogène.
Substitution : Nucléophiles tels que l’hydroxyde de sodium ou le méthylate de sodium dans des solvants polaires.
Principaux produits
Oxydation : Dérivés nitro du composé.
Réduction : Dérivés déchlorés.
Substitution : Dérivés hydroxylés ou alcoxylés.
Applications De Recherche Scientifique
Le 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements.
Mécanisme D'action
Le mécanisme d’action du 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Les substituants amino et chloro permettent au composé de se lier aux sites actifs des enzymes ou des récepteurs, modulant ainsi leur activité. La partie dihydrobenzo[dioxine] améliore la stabilité et la biodisponibilité du composé, favorisant ses effets sur les voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2-chlorobenzamide : Manque la partie dihydrobenzo[dioxine].
2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide : Manque le groupe amino.
4-Amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide : Manque l’atome de chlore.
Unicité
Le 4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide est unique en raison de la présence à la fois des substituants amino et chloro ainsi que de la partie dihydrobenzo[dioxine]. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C15H13ClN2O3 |
|---|---|
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
4-amino-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-7-9(17)1-3-11(12)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19) |
Clé InChI |
XVIMCJWWLUFCBL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)





